molecular formula C16H15NO2S B2439888 N-(3-acetylphenyl)-3-(methylthio)benzamide CAS No. 896342-76-0

N-(3-acetylphenyl)-3-(methylthio)benzamide

Cat. No.: B2439888
CAS No.: 896342-76-0
M. Wt: 285.36
InChI Key: GAJLFHGAKLYMDN-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-(methylthio)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to a phenyl ring and a methylsulfanyl group attached to another benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-3-(methylthio)benzamide typically involves the reaction of 3-acetylphenylamine with 3-methylsulfanylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Bromine in carbon tetrachloride under reflux conditions.

Major Products Formed

    Oxidation: Formation of N-(3-acetylphenyl)-3-methylsulfinylbenzamide or N-(3-acetylphenyl)-3-methylsulfonylbenzamide.

    Reduction: Formation of N-(3-hydroxyphenyl)-3-methylsulfanylbenzamide.

    Substitution: Formation of brominated or nitrated derivatives of the compound.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-(methylthio)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-acetylphenyl)-3-(methylthio)benzamide is unique due to the presence of both an acetyl group and a methylsulfanyl group, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N-(3-acetylphenyl)-3-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJLFHGAKLYMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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